molecular formula C10H3BrF6N2O B14914865 3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B14914865
M. Wt: 361.04 g/mol
InChI Key: JFDONAAXVPKMQT-UHFFFAOYSA-N
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Description

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidin-4-one core substituted with bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds with this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidin-4-one derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for designing new therapeutic agents.

    Materials Science: The compound’s electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound can be used as a probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its pyrido[1,2-a]pyrimidin-4-one core, which imparts distinct electronic and steric properties compared to quinoline-based compounds

Properties

Molecular Formula

C10H3BrF6N2O

Molecular Weight

361.04 g/mol

IUPAC Name

3-bromo-2,8-bis(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H3BrF6N2O/c11-6-7(10(15,16)17)18-5-3-4(9(12,13)14)1-2-19(5)8(6)20/h1-3H

InChI Key

JFDONAAXVPKMQT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C(C2=O)Br)C(F)(F)F)C=C1C(F)(F)F

Origin of Product

United States

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